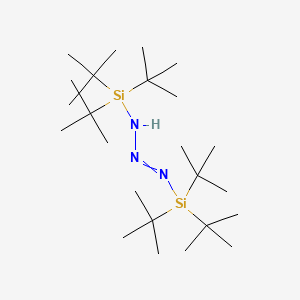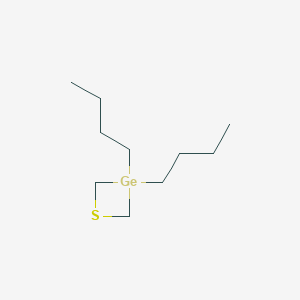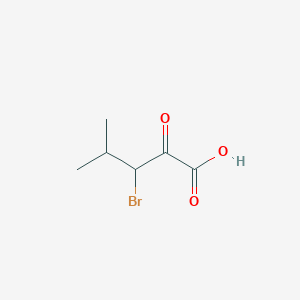
1,3-Bis(tri-tert-butylsilyl)triaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(tri-tert-butylsilyl)triaz-1-ene is a compound that belongs to the class of triazene derivatives. Triazenes are known for their unique structural properties and potential applications in various fields of chemistry and materials science. The presence of tri-tert-butylsilyl groups in this compound enhances its stability and reactivity, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(tri-tert-butylsilyl)triaz-1-ene can be synthesized through a series of chemical reactions involving the formation of triazene and subsequent silylation. One common method involves the reaction of a triazene precursor with tri-tert-butylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(tri-tert-butylsilyl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazene moiety can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new triazene derivatives.
Applications De Recherche Scientifique
1,3-Bis(tri-tert-butylsilyl)triaz-1-ene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Bis(tri-tert-butylsilyl)triaz-1-ene involves its ability to interact with various molecular targets. The triazene moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The tri-tert-butylsilyl groups enhance the compound’s stability and facilitate its interactions with specific molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(tri-tert-butylsilyl)triaz-2-ene: Similar in structure but with different reactivity and stability.
1,3-Bis(trimethylsilyl)triaz-1-ene: Contains trimethylsilyl groups instead of tri-tert-butylsilyl groups, leading to different chemical properties.
1,3-Bis(tri-tert-butylsilyl)triaz-3-ene: Another structural isomer with distinct reactivity.
Uniqueness
1,3-Bis(tri-tert-butylsilyl)triaz-1-ene is unique due to the presence of tri-tert-butylsilyl groups, which provide enhanced stability and reactivity compared to other triazene derivatives. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
88211-13-6 |
|---|---|
Formule moléculaire |
C24H55N3Si2 |
Poids moléculaire |
441.9 g/mol |
Nom IUPAC |
2-[ditert-butyl-(2-tritert-butylsilyliminohydrazinyl)silyl]-2-methylpropane |
InChI |
InChI=1S/C24H55N3Si2/c1-19(2,3)28(20(4,5)6,21(7,8)9)26-25-27-29(22(10,11)12,23(13,14)15)24(16,17)18/h1-18H3,(H,26,27) |
Clé InChI |
YYVVAZYHSZNCQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)NN=N[Si](C(C)(C)C)(C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)

![Di[1,1'-biphenyl]-4-yl phenylphosphonate](/img/structure/B14385300.png)
